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Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently
mutated oncogenes in human cancers, with the G12D mutation being a prevalent driver of
tumorigenesis in pancreatic, colorectal, and lung cancers. This mutation results in a glycine to
aspartic acid substitution at codon 12, creating a neoantigen that can be recognized by the
immune system. The 10-mer peptide, Gadgvgksal, is a key neoantigen derived from the KRAS
G12D mutation, presented by the Human Leukocyte Antigen (HLA) class | molecule HLA-
C*08:02. This technical guide provides an in-depth overview of the immunogenicity of the
Gadgvgksal peptide in preclinical cancer models, focusing on quantitative data, detailed
experimental protocols, and visualizations of relevant biological pathways and experimental
workflows.

Mechanism of Immunogenicity

The immunogenicity of the Gadgvgksal peptide is rooted in its specific presentation by HLA-
C08:02 and subsequent recognition by T-cell receptors (TCRs). The G12D mutation introduces
an aspartic acid at position 3 of the peptide (p3), which acts as a crucial anchor residue for
binding to the HLA-C08:02 molecule. This interaction is significantly stronger than the binding
of the wild-type peptide, which has a glycine at the same position. This preferential binding and
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presentation of the mutant peptide on the surface of cancer cells allows for its recognition by
specific CD8+ T cells, initiating an anti-tumor immune response.

T-Cell Receptor (TCR) Signaling Pathway

Upon recognition of the Gadgvgksal-HLA-C*08:02 complex, the T-cell receptor initiates a
signaling cascade that leads to T-cell activation, proliferation, and effector functions. The key

steps in this pathway are illustrated below.
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TCR Signaling Pathway upon Gadgvgksal Recognition
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TCR signaling cascade upon peptide recognition.
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Quantitative Data on Immunogenicity

While a consolidated public dataset for the immunogenicity of the Gadgvgksal peptide is not
readily available, the following table represents illustrative data synthesized from studies on
similar KRAS G12D neoantigens. These values are intended to provide a representative

overview of the expected immunogenic potential.
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Parameter .
Assay lllustrative Result Reference/Method
Measured
) In vitro stimulation of
Spot-Forming Cells
splenocytes from
IFN-y ELISpot (SFCs) per 10”6 250 - 500 SFCs

splenocytes

vaccinated mice with

Gadgvgksal peptide.

Intracellular Cytokine
Staining (ICS) - Flow
Cytometry

% of CD8+ T cells
producing IFN-y

2-5%

In vitro restimulation
of T cells from
vaccinated mice with

Gadgvgksal peptide.

T-Cell Proliferation

Assay

Stimulation Index (SI)

[3H]-thymidine
incorporation or CFSE
dilution assay of T
cells co-cultured with
Gadgvgksal-pulsed
APCs.[1]

In Vivo Tumor

Challenge

Tumor Growth
Inhibition

60 - 80%

Measurement of
tumor volume in
vaccinated mice
challenged with KRAS
G12D-expressing
tumor cells (e.g.,
CT26).[2][3]

TCR-pMHC Binding
Affinity (SPR)

Dissociation Constant
(K_D)

1-10 uM

Surface Plasmon
Resonance analysis
of recombinant TCR
and Gadgvgksal-HLA-
C*08:02 complex.

Cytotoxicity Assay

% Specific Lysis

40 - 60% at 20:1 E:T

ratio

Chromium-51 release
assay using
Gadgvgksal-pulsed
target cells and
peptide-specific T
cells.
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Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the
immunogenicity of the Gadgvgksal peptide.

In Vivo Peptide Vaccination and Tumor Challenge

This protocol outlines a typical preclinical experiment to evaluate the in vivo efficacy of a
Gadgvgksal-based cancer vaccine.
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In Vivo Peptide Vaccination and Tumor Challenge Workflow
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Workflow for in vivo vaccine efficacy testing.
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Materials:

6-8 week old female BALB/c mice

Gadgvgksal peptide (synthesized, >95% purity)

Adjuvant (e.g., Poly(I:C) or a toll-like receptor agonist)

CT26 colorectal carcinoma cell line engineered to express KRAS G12D
Sterile PBS and cell culture medium

Syringes and needles

Calipers

Procedure:

Vaccine Preparation: Dissolve the Gadgvgksal peptide in sterile DMSO and then dilute in
sterile PBS to the desired concentration (e.g., 1 mg/mL). Mix the peptide solution with the
adjuvant according to the manufacturer's instructions. A common dose is 50-100 pg of
peptide per mouse.[4]

Vaccination Schedule: Vaccinate mice subcutaneously (s.c.) at the base of the tail with 100
uL of the vaccine formulation. Repeat the vaccination two more times at weekly intervals
(Day 0, 7, 14).[2]

Tumor Challenge: Seven to fourteen days after the final vaccination, challenge the mice by
s.c. injection of 2 x 10"5 CT26-KRAS G12D cells in 100 pL of sterile PBS into the right flank.

Tumor Growth Monitoring: Measure tumor size every 2-3 days using calipers. Tumor volume
can be calculated using the formula: (length x width~2) / 2.

Endpoint Analysis: Euthanize mice when tumors reach a predetermined size (e.g., 1500
mm3) or show signs of ulceration or morbidity. Record survival data.

Immunological Analysis: At the endpoint, harvest spleens and/or tumor-infiltrating
lymphocytes for ex vivo immunological assays such as IFN-y ELISpot or intracellular

© 2025 BenchChem. All rights reserved. 8/14 Tech Support


https://www.benchchem.com/product/b12407312?utm_src=pdf-body
https://www.benchchem.com/product/b12407312?utm_src=pdf-body
https://bitesizebio.com/32200/chromium-release-assay/
https://www.researchgate.net/figure/Therapeutic-vaccination-of-mice-bearing-CT26-colorectal-tumors-with-lentiviral-vectors_fig2_393321943
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

cytokine staining to assess the peptide-specific T-cell response.

IFN-y ELISpot Assay

This assay quantifies the number of Gadgvgksal-specific T cells that secrete IFN-y upon
restimulation.

Materials:

o ELISpot plate pre-coated with anti-IFN-y capture antibody

e Splenocytes from vaccinated or control mice

o Gadgvgksal peptide

e RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
e Recombinant murine IL-2

 Biotinylated anti-IFN-y detection antibody

o Streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP)
e Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)

e ELISpot plate reader

Procedure:

o Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized and
control mice.

o Plate Seeding: Add 2 x 10”5 splenocytes per well to the pre-coated ELISpot plate.

o Stimulation: Add Gadgvgksal peptide to the wells at a final concentration of 10 pg/mL.
Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

 Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5%
Co2.
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Detection: Wash the plate to remove cells. Add the biotinylated detection antibody and
incubate for 2 hours at room temperature.

Enzyme Conjugation: Wash the plate and add streptavidin-AP or -HRP. Incubate for 1 hour
at room temperature.

Spot Development: Wash the plate and add the substrate. Monitor for the development of
spots.

Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots
using an ELISpot reader.

Chromium-51 Release Cytotoxicity Assay

This assay measures the ability of Gadgvgksal-specific cytotoxic T lymphocytes (CTLSs) to kill

target cells presenting the peptide.

Materials:

Effector cells: Gadgvgksal-specific CTLs generated in vitro or isolated from vaccinated

mice.

Target cells: A suitable cell line (e.g., P815 or a CT26 line that does not express the G12D
mutation) that can be pulsed with the peptide.

Gadgvgksal peptide
Chromium-51 (51Cr)
96-well V-bottom plate

Gamma counter

Procedure:

Target Cell Labeling: Incubate target cells with 51Cr for 1-2 hours at 37°C. Wash the cells
thoroughly to remove unincorporated 51Cr.
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o Peptide Pulsing: Resuspend the labeled target cells in medium containing 10 pg/mL of
Gadgvgksal peptide and incubate for 1 hour at 37°C. Wash to remove excess peptide.

o Co-culture: Plate the labeled and pulsed target cells in a 96-well plate. Add effector cells at
various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

 Incubation: Incubate the plate for 4-6 hours at 37°C.
e Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

o Radioactivity Measurement: Measure the radioactivity in the supernatant using a gamma
counter.

o Calculation of Specific Lysis:
o Spontaneous release: Radioactivity from target cells incubated with medium alone.
o Maximum release: Radioactivity from target cells lysed with detergent.

o % Specific Lysis = [(Experimental release - Spontaneous release) / (Maximum release -
Spontaneous release)] x 100

Adoptive Cell Therapy Workflow

Adoptive cell therapy (ACT) using T cells engineered to express a TCR specific for
Gadgvgksal is a promising therapeutic strategy. The general workflow for preclinical evaluation
of this approach is outlined below.
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Adoptive Cell Therapy (ACT) Workflow
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Preclinical workflow for adoptive cell therapy.
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Conclusion

The Gadgvgksal peptide, a neoantigen derived from the common KRAS G12D mutation,
represents a highly promising target for cancer immunotherapy. Its preferential presentation by
HLA-C*08:02 allows for specific recognition by CD8+ T cells, leading to a potent anti-tumor
immune response. This technical guide has provided an overview of the mechanisms of its
immunogenicity, illustrative quantitative data, detailed experimental protocols for its evaluation,
and workflows for vaccine and adoptive cell therapy development. Further research and clinical
translation of therapies targeting this neoantigen hold the potential to significantly improve
outcomes for patients with KRAS G12D-driven cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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